molecular formula CHBrFe+ B14368072 (Bromomethylidene)iron(1+) CAS No. 90143-38-7

(Bromomethylidene)iron(1+)

Cat. No.: B14368072
CAS No.: 90143-38-7
M. Wt: 148.77 g/mol
InChI Key: UHPQKMBGNURYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Bromomethylidene)iron(1+) is a coordination compound featuring an iron center bonded to a bromomethylidene ligand

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Bromomethylidene)iron(1+) typically involves the reaction of iron complexes with brominated organic compounds under controlled conditions. One common method includes the reaction of iron pentacarbonyl with bromoform in the presence of a base, leading to the formation of the desired compound.

Industrial Production Methods: While specific industrial production methods for (Bromomethylidene)iron(1+) are not well-documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (Bromomethylidene)iron(1+) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: The bromomethylidene ligand can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents such as hydrogen gas or hydrides are used.

    Substitution: Ligand exchange reactions often involve the use of phosphines or other coordinating ligands.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of iron-ligand complexes.

Scientific Research Applications

(Bromomethylidene)iron(1+) has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in cyclopropanation reactions.

    Biology: Research is ongoing to explore its potential as a bioinorganic model compound.

    Medicine: The compound’s reactivity is being studied for potential therapeutic applications.

    Industry: It is investigated for use in material science, including the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (Bromomethylidene)iron(1+) involves its ability to coordinate with various substrates, facilitating chemical transformations. The iron center acts as a catalytic site, while the bromomethylidene ligand can participate in electron transfer processes. This coordination chemistry is crucial for its catalytic activity and reactivity.

Comparison with Similar Compounds

    (Chloromethylidene)iron(1+): Similar in structure but with a chlorine atom instead of bromine.

    (Iodomethylidene)iron(1+): Features an iodine atom, leading to different reactivity.

    (Methylidene)iron(1+): Lacks a halogen substituent, resulting in distinct chemical behavior.

Uniqueness: (Bromomethylidene)iron(1+) is unique due to the presence of the bromine atom, which influences its electronic properties and reactivity. This makes it particularly useful in specific catalytic applications where bromine’s properties are advantageous.

Properties

CAS No.

90143-38-7

Molecular Formula

CHBrFe+

Molecular Weight

148.77 g/mol

IUPAC Name

bromomethylideneiron(1+)

InChI

InChI=1S/CHBr.Fe/c1-2;/h1H;/q;+1

InChI Key

UHPQKMBGNURYFU-UHFFFAOYSA-N

Canonical SMILES

C(=[Fe+])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.